molecular formula C6H7BN2O2 B14058170 (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid

(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid

Cat. No.: B14058170
M. Wt: 149.95 g/mol
InChI Key: PCPBQSVFQHSPJI-UHFFFAOYSA-N
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Description

(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative with a pyrrole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrrole with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole oxides, amine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Chemistry

In chemistry, (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors and other biologically active compounds .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism of action of (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid
  • (5-cyano-1-methyl-1H-pyrrol-4-yl)boronic acid

Uniqueness

(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C6H7BN2O2

Molecular Weight

149.95 g/mol

IUPAC Name

(5-cyano-1-methylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C6H7BN2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4,10-11H,1H3

InChI Key

PCPBQSVFQHSPJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=C1)C#N)C)(O)O

Origin of Product

United States

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